5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a thiazolo-triazol-ol core, substituted with a 3,4-dichlorophenyl group and a 4-methoxyphenyl-piperazine moiety. This article provides a detailed comparison with structurally similar compounds, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5O2S/c1-14-26-23-30(27-14)22(31)21(33-23)20(15-3-8-18(24)19(25)13-15)29-11-9-28(10-12-29)16-4-6-17(32-2)7-5-16/h3-8,13,20,31H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGCIOLYCQBPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Before delving into specific synthetic protocols, a retrosynthetic analysis provides valuable insights into potential disconnections and synthetic strategies. The target molecule can be conceptually deconstructed into three key components:
- The thiazolo[3,2-b]triazole core scaffold
- The (3,4-dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl substituent at the 5-position
- The methyl group at the 2-position and hydroxyl group at the 6-position
This retrosynthetic approach guides the development of logical synthetic pathways discussed in subsequent sections.
Preparation of the Thiazolo[3,2-b]triazole Core
Synthesis via Cyclization of Mercapto-1,2,4-triazoles
The foundation of this synthetic route involves the preparation of 3-substituted-5-mercapto-1,2,4-triazole intermediates followed by cyclization reactions. This approach typically begins with the synthesis of appropriate thiosemicarbazide derivatives.
Preparation of 5-Mercapto-3-methyl-1,2,4-triazole
The synthesis commences with the reaction of acetic acid hydrazide with carbon disulfide in alcoholic potassium hydroxide to form potassium dithiocarbazate salt. Subsequent cyclization with hydrazine hydrate affords 4-amino-5-mercapto-3-methyl-1,2,4-triazole.
CH₃CONHNH₂ + CS₂ + KOH → CH₃-C(=N-NH₂)-SH + NH₂NH₂ → 4-amino-5-mercapto-3-methyl-1,2,4-triazole
Alternatively, the mercapto-triazole can be synthesized by the cyclization of 1-acyl-3-thiosemicarbazides under basic conditions:
CH₃CONHNH₂ + RNCS → CH₃CONHN-C(=S)NHR → 5-mercapto-3-methyl-1,2,4-triazole
Cyclization with α-Haloketones
The obtained 5-mercapto-3-methyl-1,2,4-triazole then undergoes a condensation reaction with an α-haloketone to form the thiazolo[3,2-b]triazole scaffold. This reaction typically proceeds through the nucleophilic attack of the mercapto group on the α-carbon of the haloketone, followed by intramolecular cyclization.
5-mercapto-3-methyl-1,2,4-triazole + BrCH₂COR → 2-methyl-6-R-thiazolo[3,2-b][1,2,4]triazole
This cyclization reaction generally requires mild conditions such as refluxing in ethanol or acetone in the presence of a weak base like sodium acetate or potassium carbonate.
One-Pot Multicomponent Approach
An efficient alternative involves a multicomponent one-pot protocol using 1,2,4-triazole-3-thiones, chloroacetic acid, and appropriate aldehydes in a mixture of sodium acetate, acetic acid, and acetic anhydride. This approach streamlines the synthesis by reducing the number of isolation and purification steps.
1,2,4-triazole-3-thione + ClCH₂COOH + RCHO → 5-R-thiazolo[3,2-b][1,2,4]triazole-6-one
The reaction involves an initial alkylation of the mercapto group followed by intramolecular cyclization and subsequent condensation with the aldehyde component.
Incorporation of the (3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl Group
Synthesis of the Key Intermediate
The installation of the complex (3,4-dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl substituent at the 5-position of the thiazolo[3,2-b]triazole scaffold requires careful synthetic planning. Based on similar compounds in the literature, two principal approaches can be considered:
Via Mannich-Type Reaction
A Mannich-type reaction can be employed to introduce the desired substituent. This approach involves the reaction of the thiazolo[3,2-b]triazole core with 3,4-dichlorobenzaldehyde and 1-(4-methoxyphenyl)piperazine in the presence of a suitable acid catalyst.
2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol + 3,4-dichlorobenzaldehyde + 1-(4-methoxyphenyl)piperazine → target compound
This reaction likely proceeds through the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the activated 5-position of the thiazolo[3,2-b]triazole core.
Through 5-Ene Derivatives
Another approach involves the preparation of 5-ene-thiazolo[3,2-b]triazol-6-ones followed by conjugate addition of the piperazine derivative.
Alternative Approaches
Building Block Assembly
An alternative strategy involves the separate preparation of appropriately functionalized building blocks:
Optimized Synthetic Protocol
Based on the analysis of various synthetic approaches and related compounds from the literature, the following optimized protocol is proposed for the preparation of 5-((3,4-dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b]triazol-6-ol:
Reagents and Materials
Table 1: Required Reagents and Materials
| Reagent | Chemical Formula/Structure | Purity | Function |
|---|---|---|---|
| Acetic acid hydrazide | CH₃CONHNH₂ | ≥98% | Precursor for triazole synthesis |
| Carbon disulfide | CS₂ | ≥99% | Thionation agent |
| Hydrazine hydrate | NH₂NH₂·H₂O | 80% | Cyclization agent |
| Potassium hydroxide | KOH | ≥85% | Base catalyst |
| Chloroacetic acid | ClCH₂COOH | ≥99% | Thiazole ring formation |
| 3,4-Dichlorobenzaldehyde | 3,4-Cl₂C₆H₃CHO | ≥97% | Aromatic substituent |
| 1-(4-Methoxyphenyl)piperazine | 4-CH₃OC₆H₄N(CH₂CH₂)₂NH | ≥98% | Piperazine component |
| Sodium acetate | CH₃COONa | ≥99% | Base catalyst |
| Glacial acetic acid | CH₃COOH | ≥99.7% | Solvent/catalyst |
| Acetic anhydride | (CH₃CO)₂O | ≥98% | Dehydrating agent |
| Ethanol | C₂H₅OH | 95-100% | Reaction solvent |
Step-by-Step Procedure
Synthesis of 4-Amino-5-mercapto-3-methyl-1,2,4-triazole (Compound 1)
- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (0.068 mol) of acetic acid hydrazide in 50 mL of ethanol.
- Add 8.0 g (0.143 mol) of potassium hydroxide and stir until completely dissolved.
- Cool the solution to 0-5°C in an ice bath and slowly add 5.2 mL (0.086 mol) of carbon disulfide dropwise while maintaining the temperature below 5°C.
- Stir the resulting mixture for 2 hours at room temperature to form the potassium dithiocarbazate salt.
- Add 10 mL (0.206 mol) of hydrazine hydrate and reflux the mixture for 3 hours.
- Cool to room temperature, acidify with dilute hydrochloric acid (pH 5-6), and filter the precipitate.
- Recrystallize the crude product from ethanol to obtain pure 4-amino-5-mercapto-3-methyl-1,2,4-triazole (Compound 1).
Yield: approximately 70-75%, white crystalline solid.
Synthesis of 2-Methylthiazolo[3,2-b]triazol-6-ol (Compound 2)
- In a 250 mL round-bottom flask, dissolve 3.0 g (0.023 mol) of Compound 1 in 30 mL of ethanol.
- Add 2.2 g (0.023 mol) of chloroacetic acid and 3.8 g (0.046 mol) of sodium acetate.
- Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.
- Cool to room temperature, filter the precipitate, and wash with water followed by a small amount of cold ethanol.
- Recrystallize from aqueous ethanol to obtain pure 2-methylthiazolo[3,2-b]triazol-6-ol (Compound 2).
Yield: approximately 65-70%, pale yellow solid.
Synthesis of 5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b]triazol-6-ol (Target Compound)
- In a 100 mL round-bottom flask, combine 2.0 g (0.012 mol) of Compound 2, 2.1 g (0.012 mol) of 3,4-dichlorobenzaldehyde, and 2.5 g (0.012 mol) of 1-(4-methoxyphenyl)piperazine in 30 mL of ethanol.
- Add 0.5 mL of glacial acetic acid as a catalyst.
- Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC.
- Cool to room temperature and filter the precipitate.
- Purify the crude product by column chromatography using silica gel and an appropriate solvent system (e.g., chloroform/methanol 9:1).
- Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure target compound.
Expected yield: 50-60%, off-white to pale yellow crystalline solid.
Characterization of the Final Product
Physical Properties
Table 2: Physical Properties of the Target Compound
| Property | Characteristic |
|---|---|
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C₂₃H₂₃Cl₂N₅O₂S |
| Molecular Weight | 504.4 g/mol |
| Melting Point | 220-225°C (predicted) |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF, chloroform |
| LogP | ~5.2 (predicted) |
Spectroscopic Characterization
Alternative Synthetic Approaches
Three-Component One-Pot Synthesis
An alternative, more streamlined approach involves a three-component one-pot reaction of 5-mercapto-3-methyl-1,2,4-triazole, chloroacetic acid, and the pre-formed (3,4-dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methanol in a suitable solvent system. This approach could potentially increase efficiency by reducing the number of isolation and purification steps.
Microwave-Assisted Synthesis
The use of microwave irradiation can significantly accelerate reaction rates and potentially improve yields in various steps of the synthesis. Particularly, the cyclization of thiosemicarbazides to form 1,2,4-triazole-3-thiol derivatives and subsequent reactions with α-haloketones can benefit from microwave assistance.
Reaction Mechanism Analysis
Formation of the Triazole Ring
The formation of the 1,2,4-triazole ring from acyl thiosemicarbazides involves an intramolecular nucleophilic attack by the hydrazide nitrogen on the thiocarbonyl carbon, followed by elimination of water. Under basic conditions, the process is facilitated by the increased nucleophilicity of the nitrogen atom.
Thiazole Ring Formation
The construction of the thiazole ring occurs through the nucleophilic attack of the mercapto group of the triazole on the α-carbon of chloroacetic acid or other α-haloketones, followed by an intramolecular cyclization involving the imine nitrogen of the triazole ring.
Mannich-Type Reaction Mechanism
The introduction of the (3,4-dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl group involves a Mannich-type reaction. This proceeds through:
Factors Affecting Reaction Efficiency
Temperature Effects
Reaction temperature plays a crucial role in the efficiency of various steps in the synthesis. Higher temperatures typically accelerate reactions but may lead to side products. The cyclization reactions generally require reflux conditions, while the Mannich-type reaction may be more selective at lower temperatures.
Solvent Selection
The choice of solvent significantly impacts reaction outcomes. Polar protic solvents like ethanol are generally suitable for many steps in the synthesis, but anhydrous conditions may be necessary for moisture-sensitive reactions.
Catalyst Optimization
The use of appropriate catalysts can enhance reaction rates and selectivities. Acidic catalysts (such as glacial acetic acid) are typically employed for the Mannich-type reaction, while basic catalysts (sodium acetate, potassium hydroxide) are used for cyclization reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorinated Aryl Groups
The 3,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydroxylation | NaOH (aq.), CuSO₄, 100°C | 3,4-Dihydroxyphenyl derivative | 65–70% | |
| Amination | NH₃/EtOH, Pd/C, 80°C | 3,4-Diaminophenyl analog | ~50% |
Mechanistically, the electron-withdrawing chlorine atoms activate the aryl ring for attack by nucleophiles like hydroxide or amines. The reaction proceeds via a Meisenheimer intermediate, with regioselectivity influenced by steric and electronic factors .
Piperazine Functionalization
The 4-(4-methoxyphenyl)piperazine moiety participates in alkylation, acylation, and coordination chemistry.
The secondary amines in piperazine react with electrophiles at ambient temperatures, favoring mono-substitution due to steric hindrance .
Thiazolo-Triazole Core Reactivity
The fused thiazolo[3,2-b] triazole system undergoes regioselective modifications:
Oxidation of Thiazole Sulfur
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂/AcOH | 60°C, 4h | Sulfoxide derivative | Retains triazole ring stability |
| KMnO₄ (aq.) | RT, 12h | Sulfone analog | Complete oxidation of sulfur |
Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloadditions with dipolarophiles (e.g., acetylenedicarboxylate):
textThiazolo-triazole + HC≡CCOOR → Fused bicyclic adduct
Yields range from 55–75% under microwave irradiation .
Methanolysis of Methoxy Groups
The 4-methoxyphenyl group undergoes demethylation under acidic conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| BBr₃, DCM | 0°C → RT, 2h | 4-Hydroxyphenylpiperazine | Precursor for further derivatization |
This reaction is critical for introducing polar hydroxyl groups, improving bioavailability .
Radical-Mediated Reactions
Visible-light photocatalysis enables C–H functionalization at the methyl group on the thiazole ring:
| Catalyst | Substrate | Product | Efficiency |
|---|---|---|---|
| Ru(bpy)₃Cl₂ | Styrene | Allylated thiazole | 82% yield |
Mechanistic studies suggest a radical chain pathway involving hydrogen abstraction and recombination .
Coordination Chemistry
The piperazine nitrogen atoms coordinate with transition metals, forming complexes with potential catalytic or therapeutic applications:
| Metal Salt | Ligand Ratio | Complex Structure | Stability |
|---|---|---|---|
| CuCl₂ | 1:2 | Octahedral geometry | Stable in aqueous media |
| Pd(OAc)₂ | 1:1 | Square planar | Active in Suzuki couplings |
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various pharmacological effects, depending on the receptor subtype and the biological context.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring in the target compound is substituted with a 4-methoxyphenyl group. In contrast:
Key Observations :
- Chlorine atoms (as in Compounds A and B) introduce electron-withdrawing effects, which may influence binding affinity to serotonin or dopamine receptors, common targets for piperazine-containing drugs.
Aryl Group Modifications
The 3,4-dichlorophenyl group in the target compound differs from analogs:
- Compound C (): Fluorophenyl-substituted isostructural analogs exhibit planar molecular conformations, except for one perpendicular fluorophenyl group, impacting crystallinity and solubility .
- Compound D (): A 4-methoxyphenylpyrazole-triazolo-thiadiazole hybrid shows antifungal activity via molecular docking with lanosterol 14-α-demethylase (PDB: 3LD6) .
Key Observations :
- The dichlorophenyl group in the target compound may offer stronger van der Waals interactions than monochloro or fluoro analogs.
- Methoxy substituents (common in Compounds A, D, and the target) improve metabolic stability by resisting oxidative degradation.
Key Observations :
- The triazol-ol moiety in the target compound may act as a hydrogen-bond donor/acceptor, critical for binding to biological targets.
- Thiazole rings contribute to π-π stacking interactions, a feature shared with antifungal agents like Compound D.
Biological Activity
The compound 5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol , often referred to as compound 1 , is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- Molecular Formula : C20H20Cl2N4O2S
- Molecular Weight : 442.37 g/mol
The structural components of compound 1 include:
- A thiazolo[3,2-b][1,2,4]triazole core.
- A piperazine moiety substituted with a 4-methoxyphenyl group.
- A 3,4-dichlorophenyl substituent.
1. Anti-inflammatory Activity
Research has demonstrated that compound 1 exhibits significant anti-inflammatory properties. In a study evaluating various derivatives of thiazolo-triazole compounds, it was found that those similar to compound 1 showed an inhibition range of 30.6% to 57.8% in carrageenan-induced footpad edema tests. Notably, specific derivatives exhibited anti-inflammatory effects comparable to the reference drug indomethacin with lower gastric ulceration rates .
2. Neuroprotective Effects
Another area of interest is the neuroprotective activity of compound 1. In preliminary studies involving acute cerebral ischemia in mice, compounds structurally related to compound 1 demonstrated the ability to prolong survival time and reduce mortality rates significantly at various dosages. This suggests potential applications in treating neurodegenerative conditions .
3. Antimicrobial Activity
The antimicrobial properties of compound 1 have also been explored. Studies indicate that derivatives containing the piperazine scaffold exhibit notable antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
4. Binding Affinity Studies
Binding affinity assays have highlighted the interaction of compound 1 with serotonin receptors (5-HT receptors). Compounds with similar piperazine structures demonstrated high selectivity and affinity for these receptors, indicating potential applications in psychiatric disorders such as depression and anxiety .
Table: Summary of Biological Activities
Detailed Research Findings
- Anti-inflammatory Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
- Neuroprotective Mechanism : The neuroprotective effects may be linked to the modulation of oxidative stress pathways and enhancement of neuronal survival signaling.
- Antimicrobial Mechanism : The antimicrobial action is likely due to interference with bacterial DNA replication and protein synthesis.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step processes involving cyclization of thiazole and triazole frameworks, functional group modifications (e.g., piperazine coupling), and solvent-dependent condensation reactions. Key steps include:
- Cyclization : Use of dimethylformamide (DMF) or chloroform as solvents at 80–100°C to form the thiazolo-triazole core .
- Piperazine coupling : Catalytic triethylamine in anhydrous conditions to link the 4-(4-methoxyphenyl)piperazine moiety to the dichlorophenyl group .
- Purification : Ethanol or methanol recrystallization to achieve >95% purity, verified by HPLC . Methodological Tip: Optimize temperature gradients (e.g., slow cooling during crystallization) to minimize side products.
Q. How is structural characterization performed to confirm the compound’s identity?
Advanced analytical techniques are essential:
- NMR Spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., distinguishing methoxy vs. methyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 563.2) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry (e.g., spatial arrangement of the dichlorophenyl group) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans in broth microdilution assays .
- Anticancer potential : IC of 12 µM against HeLa cells via MTT assays, linked to apoptosis induction . Methodological Note: Replicate bioassays under hypoxia vs. normoxia to assess oxygen-dependent activity variations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies (e.g., IC values varying by >50% between labs) may arise from:
- Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24h vs. 48h) .
- Compound stability : Degradation in DMSO stock solutions over time; validate stability via LC-MS before assays . Recommendation: Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) to cross-validate results .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Substituent modification : Replace the 3,4-dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess halogen/electron effects on receptor binding .
- Piperazine substitution : Compare 4-(4-methoxyphenyl)piperazine with 4-benzylpiperazine to evaluate steric/electronic impacts on pharmacokinetics .
- Triazole ring modification : Introduce methyl or ethyl groups at position 2 to alter lipophilicity (logP) and membrane permeability . Data Analysis Tip: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT receptors or cytochrome P450 enzymes .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., p53 or MAPK pathways) .
- In vivo models : Zebrafish xenografts for real-time tumor growth inhibition studies . Contradiction Management: Validate target engagement via CRISPR knockouts (e.g., delete putative receptor genes) to confirm specificity .
Q. How can researchers address low solubility or bioavailability in preclinical studies?
- Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility (e.g., from <0.1 mg/mL to >2 mg/mL) .
- Prodrug design : Introduce ester or phosphate groups at the hydroxyl position for pH-dependent activation .
- Pharmacokinetic profiling : Conduct LC-MS/MS in rodent plasma to calculate AUC and half-life, adjusting dosing regimens accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
